![molecular formula C12H20N4O B1481836 6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine CAS No. 2097972-68-2](/img/structure/B1481836.png)
6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine
Overview
Description
The compound appears to contain an aminoethoxy group and a pyrimidin-4-amine group. Aminoethoxyethanol, also known as 2-(2-aminoethoxy)ethanol, is a versatile intermediate with a variety of applications . It’s commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Molecular Structure Analysis
The molecular structure of 2-(2-aminoethoxy)ethanol, a component of the compound you’re interested in, has the molecular formula C4H11NO2 and a molecular weight of 105.14 .Physical And Chemical Properties Analysis
2-(2-aminoethoxy)ethanol is a colorless to light yellow liquid with an amine-like odor. It is miscible with water in all proportions . It has a melting point of -12.5 °C, a boiling point of 218-224 °C (lit.), and a density of 1.05 .Scientific Research Applications
Synthesis Techniques and Structural Analysis
Synthesis of Aryloxy Methylpyrimidines : A study by Erkin et al. (2015) discusses the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, which are structurally related to your compound of interest. This research highlights the decomposition pathways of these compounds under positive electrospray ionization (Erkin et al., 2015).
Crystal Structure Analysis : The work of Jeon et al. (2015) provides an in-depth analysis of the crystal structure of a similar compound, cyprodinil, detailing the angles and interactions within the pyrimidine ring, which could be relevant for understanding the structure of your compound (Jeon et al., 2015).
Reactivity and Mechanistic Insights
Amine Reactivity Studies : A study by McKeveney et al. (2004) focuses on the synthesis and structural determination of a compound similar to yours, providing insights into the reactivity of the pyrimidine ring with different amine substitutions (McKeveney et al., 2004).
Photoredox Catalysis in Amine Derivatives : Ociepa et al. (2018) discuss the application of amines as alkylating agents in synthesis, highlighting a metal-free photoredox strategy for forming bonds in primary amine derivatives, which could be relevant for modifications of your compound (Ociepa et al., 2018).
Nucleophilic Substitution Reactions : Khan et al. (2015) provide insights into nucleophilic substitution reactions of aminopyrimidine derivatives, which can help understand the chemical behavior of your compound in different conditions (Khan et al., 2015).
Amination of Halogenated Compounds : Research by Garlapati et al. (2012) on the amination of halogenated quinazolinones could offer parallels in understanding the reactivity of halogenated pyrimidines, similar to your compound (Garlapati et al., 2012).
Applications in Material Science
- Stabilization in Polypropylene Films : Rosales-Jasso et al. (1999) explored the use of amino-S-triazines, similar in structure to pyrimidine derivatives, as thermal and UV stabilizers in polypropylene films. This suggests potential applications of your compound in material science (Rosales-Jasso et al., 1999).
Safety and Hazards
properties
IUPAC Name |
6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-6-14-10-8-11(17-7-5-13)16-12(15-10)9-3-4-9/h8-9H,2-7,13H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITKBRYKDMTBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC(=N1)C2CC2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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